2,5-Norbornadiene

描述

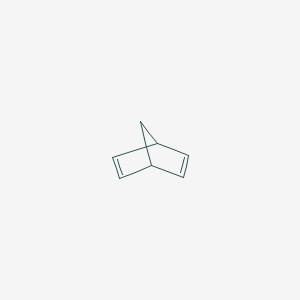

Structure

3D Structure

属性

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYNFBVQFBRSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27859-77-4 | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27859-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059523 | |

| Record name | 2,5-Norbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO] | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

-6 °F (NFPA, 2010) | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

25.5 [mmHg] | |

| Record name | 2,5-Norbornadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-46-0, 16422-76-7 | |

| Record name | 2,5-NORBORNADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norbornadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Norbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Norbornadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Norbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10-trinorborna-2,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-NORBORNADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9ZTQ75ZUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Norbornadiene

Abstract

2,5-Norbornadiene (NBD), a strained bicyclic diene, stands as a cornerstone in the edifice of modern organic chemistry. Its unique structural and electronic properties, stemming from the enforced proximity of its two non-conjugated π-bonds, render it a highly versatile building block for the synthesis of complex polycyclic architectures and functional polymers. This guide provides an in-depth exploration of the chemical properties of NBD, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity in cycloaddition reactions, transition-metal catalyzed transformations, and polymerizations, offering field-proven insights into its synthetic applications. This document is designed not as a rigid template, but as a comprehensive narrative that elucidates the fundamental principles governing the chemistry of this remarkable molecule.

The Structural Uniqueness of this compound: A Foundation for Reactivity

Bicyclo[2.2.1]hepta-2,5-diene, the systematic name for this compound, possesses a rigid, strained framework that is the primary determinant of its chemical behavior. The molecule's inherent ring strain and the through-space interaction of its double bonds create a high-energy starting material, predisposing it to a variety of exothermic transformations.[1] This inherent reactivity makes NBD a valuable precursor in numerous synthetic endeavors.[2]

Table 1: Key Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈ | [1] |

| Molar Mass | 92.14 g/mol | [1] |

| Boiling Point | 89 °C | [1] |

| Density | 0.906 g/cm³ | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 6.81 (t, 2H), 3.58 (t, 2H), 2.03 (m, 2H), 1.45 (m, 2H) | [3] |

| ¹³C NMR (CDCl₃, ppm) | δ 143.5, 75.2, 49.8 | [3] |

The synthesis of NBD itself is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and acetylene.[4] This reaction underscores the fundamental principles of pericyclic chemistry that also govern many of NBD's subsequent transformations.

Key Chemical Transformations of this compound

The rich chemistry of this compound is dominated by reactions that relieve its inherent strain. These transformations can be broadly categorized into cycloadditions, photochemical isomerizations, polymerizations, and its function as a ligand in organometallic chemistry.

Cycloaddition Reactions: Building Molecular Complexity

The strained double bonds of NBD are highly susceptible to cycloaddition reactions, providing a powerful tool for the construction of intricate polycyclic systems.

NBD can participate as a dienophile in Diels-Alder reactions. For instance, its reaction with cyclopentadienones, followed by photoinduced decarbonylation, offers a novel platform for "click" chemistry applications.[5]

Experimental Protocol: Synthesis of a Substituted Norbornadiene via Diels-Alder Reaction

This protocol describes the synthesis of a substituted norbornadiene derivative, a common precursor for further functionalization.

Materials:

-

Dicyclopentadiene

-

Substituted alkyne (e.g., dimethyl acetylenedicarboxylate)

-

High-boiling solvent (e.g., xylene or toluene)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Cracking of Dicyclopentadiene: In a fume hood, equip a distillation apparatus. Gently heat dicyclopentadiene to effect retro-Diels-Alder cracking to the cyclopentadiene monomer. The freshly distilled cyclopentadiene should be collected in a cooled receiver and used immediately due to its propensity to dimerize.

-

Diels-Alder Reaction: In a round-bottom flask, dissolve the substituted alkyne in a minimal amount of a high-boiling solvent.

-

Slowly add the freshly cracked cyclopentadiene to the alkyne solution with stirring.

-

Fit the flask with a condenser and heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the substituted norbornadiene.

Rationale: The in situ generation of cyclopentadiene is crucial as it is highly reactive and readily dimerizes at room temperature. The use of a high-boiling solvent allows for the reaction to be conducted at elevated temperatures, accelerating the rate of the Diels-Alder reaction.

Transition metals can mediate a variety of cycloadditions involving NBD, leading to the formation of diverse carbocyclic and heterocyclic frameworks. These reactions often proceed through mechanisms that are not accessible under thermal conditions.

-

[2+2] and [2+2+2] Cycloadditions: Ruthenium catalysts have been shown to mediate both [2+2] and homo-Diels-Alder [2+2+2] cycloadditions of NBD with disubstituted alkynes.[6] Density functional theory (DFT) calculations have been employed to elucidate the mechanistic pathways, revealing that the chemoselectivity is dependent on the nature of the alkyne substituents.[6]

-

[6+2] Cycloadditions: Rhodium complexes are effective catalysts for [6+2] cycloaddition reactions, offering a route to eight-membered ring systems.[7] The mechanism involves the initial formation of a metallacycle, followed by ring expansion and reductive elimination.[7]

-

Nickel-Catalyzed [2+2+2] Cycloaddition: A stereoselective [2+2+2] cycloaddition between norbornadienes and benzocyclobutanones can be achieved using a nickel catalyst. This reaction proceeds via C-C bond activation and generates four stereocenters in a single step.[8]

Caption: Overview of Transition-Metal Catalyzed Cycloadditions of this compound.

Photochemical Isomerization to Quadricyclane: A Molecular Solar Thermal System

One of the most remarkable properties of NBD is its ability to undergo a [2+2] intramolecular cycloaddition upon irradiation with UV light to form its highly strained valence isomer, quadricyclane.[2][9] This photochemical transformation is the basis for Molecular Solar Thermal (MOST) energy storage systems.[9]

The NBD-quadricyclane system can store solar energy in the form of chemical bonds in the strained quadricyclane molecule. This stored energy can then be released as heat on demand through a catalytic or thermal reversion to NBD. The quantum yield of this photoisomerization can be influenced by the presence of photosensitizers and by substitution on the NBD scaffold.[9][10]

Caption: Photochemical Isomerization of NBD to Quadricyclane and its Reversion.

Ring-Opening Metathesis Polymerization (ROMP)

The high ring strain of NBD makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP).[11] This chain-growth polymerization is catalyzed by transition metal complexes, most notably those of ruthenium and tungsten, and proceeds via a metallacyclobutane intermediate.[11][12]

The properties of the resulting polynorbornadiene can be tuned by the choice of catalyst and the incorporation of functional groups into the monomer.[13] For example, the use of well-defined Grubbs-type ruthenium catalysts allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[13]

Experimental Protocol: Ring-Opening Metathesis Polymerization of a Norbornadiene Derivative

This protocol provides a general procedure for the ROMP of a functionalized norbornadiene monomer using a Grubbs catalyst.

Materials:

-

Functionalized norbornadiene monomer

-

Grubbs catalyst (e.g., Grubbs' 3rd generation catalyst)

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

-

Schlenk flask and line

-

Magnetic stirrer

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

Procedure:

-

Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the norbornadiene monomer in the anhydrous, deoxygenated solvent in a Schlenk flask. In a separate vial, dissolve the Grubbs catalyst in a small amount of the same solvent.

-

Initiation of Polymerization: With vigorous stirring, rapidly inject the catalyst solution into the monomer solution. The reaction mixture may change color, indicating the formation of the active catalytic species.

-

Polymerization: Allow the reaction to proceed at the desired temperature (often room temperature) for a specified time. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

-

Quenching: To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.

-

Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Causality of Experimental Choices: The use of anhydrous and deoxygenated conditions is critical as the Grubbs catalysts are sensitive to air and moisture. The choice of a specific generation of Grubbs catalyst can influence the rate of initiation and propagation, as well as the tolerance to different functional groups on the monomer. Ethyl vinyl ether is an effective quenching agent as it reacts with the active ruthenium carbene to form an inactive species.

This compound as a Ligand in Homogeneous Catalysis

The ability of NBD to act as a bidentate ligand has been widely exploited in the field of homogeneous catalysis. It forms stable complexes with a variety of transition metals, including rhodium, iridium, and palladium. These complexes are often used as catalyst precursors in a range of transformations such as hydrogenation, hydroformylation, and C-C coupling reactions. The rigid framework of the NBD ligand can influence the steric and electronic environment of the metal center, thereby controlling the activity and selectivity of the catalyst.

Hydrosilylation Reactions

The hydrosilylation of NBD provides a route to silicon-containing norbornene derivatives.[14] The stereoselectivity of this reaction can be controlled by the choice of catalyst, with palladium-based systems often favoring the formation of the exo isomer.[14]

Safety and Handling of this compound

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[15] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[16] NBD can form peroxides upon storage, so it should be tested for peroxides before use, especially before distillation.[17] It is incompatible with strong oxidizing agents.[15]

Conclusion

This compound is a molecule of immense synthetic utility, a fact attributable to its unique strained bicyclic structure. Its rich and diverse reactivity, encompassing a wide range of cycloaddition reactions, photochemical isomerizations, and polymerizations, has cemented its place as a valuable tool for synthetic chemists. A thorough understanding of the mechanistic principles that govern its transformations is paramount for harnessing its full potential in the design and synthesis of novel molecules and materials. This guide has sought to provide a comprehensive overview of the chemical properties of NBD, with a focus on the causality behind its reactivity, to empower researchers in their scientific endeavors.

References

- 1. Norbornadiene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. [PDF] Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]

- 8. Stereoselective [2 + 2 + 2] Cycloaddition of Benzocyclobutanones and Norbornadienes through Nickel-Catalyzed C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photo- and Collision-Induced Isomerization of a Charge-Tagged Norbornadiene–Quadricyclane System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STUDIES ON MECHANIS OF PHOTOSENSITIZED ISOMERIZATION OF NORBORNADIENE DERIVATIVES [ccspublishing.org.cn]

- 11. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]

- 12. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]

- 13. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06784A [pubs.rsc.org]

- 15. globalresearchchem.com [globalresearchchem.com]

- 16. ethz.ch [ethz.ch]

- 17. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

synthesis of 2,5-Norbornadiene via Diels-Alder reaction

An In-depth Technical Guide to the Synthesis of 2,5-Norbornadiene via Diels-Alder Reaction

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound (bicyclo[2.2.1]hepta-2,5-diene), a strained bicyclic hydrocarbon pivotal in organometallic chemistry, homogeneous catalysis, and as a photoswitch in molecular solar thermal energy systems.[1][2][3] The primary synthetic route, the Diels-Alder reaction, is explored in detail, from fundamental principles to practical laboratory and scalable methodologies.

The Core Principle: A [4+2] Cycloaddition Pathway

The synthesis of this compound (NBD) is a classic example of the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring. In this specific transformation, cyclopentadiene acts as the conjugated 4π-electron diene, and acetylene serves as the 2π-electron dienophile.[1][3] The concerted pericyclic reaction proceeds through a single transition state, leading to the formation of the characteristic bicyclic structure of NBD.

A foundational challenge in this synthesis lies in the nature of the diene. Cyclopentadiene is highly reactive and, at room temperature, readily undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene (DCPD).[4][5] This dimerization is a reversible process, governed by a temperature-dependent equilibrium. At temperatures above 150 °C, the equilibrium shifts, favoring the retro-Diels-Alder reaction that "cracks" DCPD back into the reactive cyclopentadiene monomer.[4] Consequently, any synthesis of NBD must begin with the generation of fresh cyclopentadiene from its commercially available dimer.

Synthetic Strategies: From Batch to Continuous Flow

The practical synthesis of NBD can be approached through several methodologies, each with distinct advantages regarding scale, efficiency, and safety. The critical step in all methods is the generation of cyclopentadiene from dicyclopentadiene.

Methodology A: Two-Step Batch Synthesis

This traditional approach involves two discrete experimental steps: the thermal cracking of dicyclopentadiene followed by the reaction of the purified monomer with acetylene.

Step 1: Thermal Cracking of Dicyclopentadiene (Retro-Diels-Alder)

The objective is to thermally depolymerize dicyclopentadiene and immediately isolate the cyclopentadiene monomer by distillation.

-

Protocol:

-

Assemble a fractional distillation apparatus with a short, efficient column (e.g., a Vigreux column). The receiving flask should be cooled in a dry ice/acetone bath (approx. -78 °C) to prevent the monomer from re-dimerizing.

-

Charge the distillation flask with commercial dicyclopentadiene (endo-isomer).

-

Heat the dicyclopentadiene slowly to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur in the liquid phase.[5]

-

The much more volatile cyclopentadiene monomer (b.p. 41-42 °C) will vaporize, travel up the column, and be collected in the cooled receiving flask.

-

The freshly distilled cyclopentadiene should be used immediately for the subsequent reaction. Storage, even at low temperatures, will lead to rapid re-dimerization; the half-life of neat cyclopentadiene is approximately 28 hours at 25 °C.[5]

-

Step 2: Diels-Alder Reaction with Acetylene

This step requires handling acetylene, a flammable gas, under pressure, necessitating the use of a high-pressure autoclave.

-

Protocol:

-

In a high-pressure autoclave equipped with a stirrer, add the freshly prepared cyclopentadiene dissolved in a suitable solvent (e.g., acetone, which aids in dissolving acetylene).[6]

-

Seal the reactor and purge with an inert gas like nitrogen before carefully introducing acetylene gas to the desired pressure.

-

Heat the reactor to the target temperature (e.g., 170-230 °C) and maintain it for several hours (3-7 hours) with vigorous stirring to ensure efficient mixing of the gas and liquid phases.[6]

-

After the reaction period, cool the reactor to room temperature and carefully vent the excess acetylene pressure in a well-ventilated fume hood.

-

The crude reaction mixture containing this compound can then be subjected to purification.

-

Methodology B: In Situ Cracking and Reaction (One-Pot Synthesis)

A more efficient and common industrial approach combines the cracking of dicyclopentadiene and the Diels-Alder reaction into a single process. This method avoids the isolation of the unstable cyclopentadiene monomer, enhancing safety and process economy.[6][7][8]

-

Causality Behind Choices: By conducting the reaction at a temperature high enough for DCPD cracking (e.g., 180-200 °C), a steady-state concentration of the cyclopentadiene monomer is maintained.[6][9] This monomer is immediately trapped by the dienophile (acetylene) present in the reaction medium, driving the equilibrium towards product formation. The choice of a high-boiling solvent like dimethyl sulfoxide (DMSO) or conducting the reaction in a sealed system with a lower-boiling solvent like acetone is crucial to reach the required temperatures safely.[6]

-

Protocol:

-

Charge a high-pressure autoclave with dicyclopentadiene, a solvent (e.g., acetone), and optionally a polymerization inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol).[9][10]

-

Seal the reactor, purge with nitrogen, and introduce acetylene gas to achieve a specific molar ratio relative to dicyclopentadiene (e.g., 1.1–2.0:1).[6]

-

Heat the sealed reactor to 180–200 °C for 3–7 hours with constant stirring.[6][9]

-

Follow the cooling and venting procedure as described in Methodology A.

-

The product is then purified from the solvent and any unreacted starting materials or byproducts.

-

Methodology C: Continuous Flow Synthesis

For enhanced safety, scalability, and process control, continuous flow chemistry offers a state-of-the-art alternative.[7][8] This technique involves pumping the reagents through a heated tube reactor, where the short residence time at high temperature and pressure allows for rapid and efficient conversion.

-

System Design: A typical setup involves pumping a solution of dicyclopentadiene and a substituted alkyne in a suitable solvent through a heated, coiled stainless steel tube reactor. A back-pressure regulator maintains the necessary pressure to keep the reactants in the liquid phase at elevated temperatures (e.g., 200 °C).[8] This approach combines in situ cracking and reaction in a continuous, automated fashion, significantly improving safety by minimizing the volume of hazardous materials reacting at any given moment.[7][8]

Process Optimization and Data

The yield and selectivity of the NBD synthesis are highly dependent on reaction parameters. The following table summarizes conditions reported in patent literature for the in situ generation method.

| Parameter | Range/Value | Rationale & Field Insights | Source |

| Temperature | 170–230 °C | Balances the rate of DCPD cracking with the prevention of NBD degradation at excessively high temperatures. Optimal range is often 180–200 °C. | [6][9] |

| Solvent | Acetone, DMSO | Solvents are chosen for their ability to dissolve acetylene and for their boiling points, which dictate the pressure within the sealed system. | [6] |

| Molar Ratio (Acetylene:DCPD) | 1.0–6.0 : 1 | A higher molar excess of acetylene can improve the conversion of cyclopentadiene but complicates gas handling and recycling. | [6][9] |

| Reaction Time | 3–7 hours (Batch) | Sufficient time to allow for cracking and subsequent cycloaddition. Continuous flow methods can reduce residence times to minutes. | [6][8] |

| Reported Yield | Up to 45-58% | Yield is sensitive to side reactions, including cyclopentadiene polymerization and secondary reactions of the NBD product. | [6][11] |

Reaction Mechanism and Workflow Diagrams

The logical flow of the synthesis, from precursor to product, can be visualized to clarify the sequence of chemical transformations and experimental steps.

Caption: Overall reaction scheme for NBD synthesis.

Caption: Workflow for the one-pot synthesis of NBD.

Purification and Characterization

Purification: The primary method for purifying crude this compound is fractional distillation.[6] The significant difference in boiling points between NBD (89 °C)[3], the solvent, and any unreacted dicyclopentadiene (170 °C) allows for effective separation. For smaller scale or higher purity applications, column chromatography on silica gel can be employed.[2]

Characterization: The identity and purity of the final product must be validated through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The vinyl protons typically appear around 6.8-7.0 ppm, the bridgehead protons around 3.5-4.0 ppm, and the bridge methylene protons around 2.2 ppm.[2][12]

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the olefinic carbons, bridgehead carbons, and the methylene bridge carbon, confirming the bicyclic structure.[13]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M+) at m/z = 92.14, corresponding to the molecular weight of C₇H₈.[14]

-

Infrared Spectroscopy: The IR spectrum will exhibit characteristic C=C stretching frequencies for the double bonds and C-H stretching for the olefinic and aliphatic protons.[14]

Critical Safety Considerations

The synthesis of this compound involves several significant hazards that must be rigorously controlled.

-

Flammability and Peroxide Formation: Cyclopentadiene is a flammable liquid with a low flash point and can form explosive peroxides upon exposure to air.[15][16] All operations should be conducted in a fume hood, away from ignition sources, and equipment must be properly grounded to prevent static discharge.[17][18]

-

High-Pressure Operations: The use of acetylene gas in a high-pressure autoclave is inherently dangerous. The equipment must be rated for the intended pressures and temperatures, and operators must be thoroughly trained in its use. A blast shield is mandatory.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (or a face shield), flame-retardant lab coats, and chemically resistant gloves, must be worn at all times.[17] Emergency shower and eyewash stations should be readily accessible.[17]

-

Ventilation: Adequate ventilation is crucial to prevent the buildup of flammable and potentially toxic vapors.[16]

This guide provides a robust framework for understanding and executing the synthesis of this compound. By appreciating the chemical principles behind each step and adhering strictly to safety protocols, researchers can successfully prepare this valuable compound for a wide range of chemical applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Norbornadiene - Wikipedia [en.wikipedia.org]

- 4. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1580014A - Method for preparing this compound from dicyclo pentadiene - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. CN100543001C - The preparation method of this compound - Google Patents [patents.google.com]

- 10. CN1944359A - Process for preparing this compound - Google Patents [patents.google.com]

- 11. CN116514627A - Method for synthesizing 2, 5-norbornadiene in acetylene atmosphere - Google Patents [patents.google.com]

- 12. This compound(121-46-0) 1H NMR spectrum [chemicalbook.com]

- 13. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

- 15. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. ICSC 0857 - CYCLOPENTADIENE [inchem.org]

- 17. nj.gov [nj.gov]

- 18. novachem.com [novachem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Norbornadiene

Introduction

2,5-Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene), a strained bicyclic hydrocarbon, is a molecule of significant interest in organic chemistry.[1] Its unique structural framework, featuring two non-conjugated double bonds held in a rigid conformation, imparts high reactivity, making it a valuable starting material in various chemical syntheses and a key ligand in organometallic chemistry.[1] A thorough understanding of its electronic and molecular structure is paramount for its application in research and development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights for researchers, scientists, and professionals in drug development.

This document will delve into the theoretical underpinnings of each spectroscopic technique as applied to this compound, present detailed experimental protocols for data acquisition, and provide an in-depth interpretation of the resulting spectra. The information herein is designed to be a practical and authoritative resource for the scientific community.

Molecular Structure of this compound

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound and the numbering convention for its atoms.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its unique bicyclic structure.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is deceptively simple, showing three main signals corresponding to the three distinct types of protons in the molecule: the olefinic protons, the bridgehead protons, and the methylene bridge protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2, H3, H5, H6 (Olefinic) | ~6.8 | t | ~1.8 |

| H1, H4 (Bridgehead) | ~3.6 | t | ~1.8 |

| H7 (Methylene Bridge) | ~2.0 | m |

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the spectrometer.[2][3]

Interpretation of the ¹H NMR Spectrum

The olefinic protons (H2, H3, H5, and H6) appear as a triplet at approximately 6.8 ppm. The downfield chemical shift is characteristic of protons attached to a double bond. The triplet multiplicity arises from coupling to the two adjacent bridgehead protons.

The bridgehead protons (H1 and H4) resonate as a triplet around 3.6 ppm. Their chemical shift is influenced by their proximity to the double bonds. The triplet pattern is a result of coupling to the adjacent olefinic protons.

The methylene bridge protons (H7) appear as a multiplet at about 2.0 ppm. The complexity of this signal is due to coupling with the bridgehead protons.

Caption: General workflow for ¹H NMR analysis.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

¹³C NMR Spectroscopy of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three types of carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C2, C3, C5, C6 (Olefinic) | ~143 |

| C7 (Methylene Bridge) | ~75 |

| C1, C4 (Bridgehead) | ~49 |

Note: Chemical shifts are referenced to the solvent peak.[4]

Interpretation of the ¹³C NMR Spectrum

The olefinic carbons (C2, C3, C5, and C6) appear at approximately 143 ppm, which is a typical chemical shift for sp²-hybridized carbons in a cyclic system.[5]

The methylene bridge carbon (C7) resonates at around 75 ppm. This downfield shift for a saturated carbon is attributed to the strained nature of the bicyclic ring system.

The bridgehead carbons (C1 and C4) are observed at about 49 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Follow the same procedure as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.[6][7]

-

Data Processing and Analysis: Process the data as described for ¹H NMR and assign the chemical shifts to the corresponding carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3060 | =C-H stretch (alkene) | Medium |

| ~2980 | -C-H stretch (alkane) | Medium |

| ~1570 | C=C stretch (alkene) | Medium |

| ~720 | =C-H bend (cis-alkene) | Strong |

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, solution).[8][9]

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands. The peak around 3060 cm⁻¹ is indicative of the C-H stretching vibration of the sp²-hybridized carbons of the double bonds.[10] The absorption at approximately 2980 cm⁻¹ corresponds to the C-H stretching of the sp³-hybridized carbons in the bicyclic frame. The C=C stretching vibration of the double bonds is observed around 1570 cm⁻¹.[10] A strong band near 720 cm⁻¹ is characteristic of the out-of-plane C-H bending of the cis-disubstituted double bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (Solution): Dissolve a small amount of this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).[9] Place the solution in an appropriate IR cell.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups and structural features of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption in the ultraviolet region due to the presence of the double bonds.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~195-205 | Not widely reported | Ethanol/Hexane | π → π* |

Note: The exact λmax can be solvent-dependent.[11]

Interpretation of the UV-Vis Spectrum

This compound exhibits a UV absorption maximum (λmax) in the range of 195-205 nm.[11] This absorption is attributed to the π → π* electronic transition of the isolated double bonds. The lack of conjugation between the two double bonds results in a relatively high-energy absorption (short wavelength). A more detailed analysis of the vacuum ultraviolet spectrum reveals a fine vibrational structure.[12][13]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Data Acquisition: Record the UV-Vis spectrum over the desired wavelength range (e.g., 190-400 nm). The instrument should be zeroed with the solvent blank.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and UV-Vis techniques provides a comprehensive picture of its molecular and electronic structure. The data presented in this guide, along with the detailed interpretations and experimental protocols, serve as a valuable resource for scientists working with this important bicyclic diene. The unique spectral features are a direct consequence of its strained and symmetric structure, and a thorough understanding of these is crucial for its application in synthesis and materials science.

References

- 1. Norbornadiene - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. This compound(121-46-0) 1H NMR [m.chemicalbook.com]

- 4. This compound(121-46-0) 13C NMR spectrum [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. This compound(121-46-0) IR Spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. 121-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

thermal stability and decomposition of 2,5-Norbornadiene

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Norbornadiene

Abstract

This compound (NBD), a strained bicyclic hydrocarbon, is a cornerstone molecule in the field of molecular solar thermal (MOST) energy storage due to its remarkable ability to undergo photoisomerization to the high-energy, metastable quadricyclane (QC). The controlled release of this stored energy as heat is contingent upon the thermal back-conversion from QC to NBD. However, the practical application and long-term viability of NBD-based systems are intrinsically linked to the thermal stability of the NBD molecule itself. This guide provides a comprehensive technical analysis of the thermal stability and decomposition pathways of this compound, synthesizing mechanistic insights with experimental data. We will explore the primary decomposition mechanisms, the kinetics of these processes, and the advanced experimental methodologies employed for their characterization. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced energy storage systems and high-energy-density materials.

Introduction: The Dual Nature of Norbornadiene

Bicyclo[2.2.1]hepta-2,5-diene, commonly known as norbornadiene (NBD), is a highly versatile organic compound. Its unique strained structure and reactive π-bonds make it a valuable ligand in organometallic chemistry and a dienophile in Diels-Alder reactions.[1] In recent years, NBD has garnered significant attention for its central role in MOST systems.[2] The core principle of MOST involves capturing solar energy through the photochemical [2+2] cycloaddition of NBD to its high-energy valence isomer, quadricyclane (QC). This process allows for the long-term, emission-free storage of solar energy within chemical bonds. The stored energy, with a significant enthalpy difference of approximately 96 kJ/mol, can then be released on-demand as heat through a triggered thermal or catalytic reversion of QC back to NBD.[3]

While the NBD/QC couple is promising, the efficiency and safety of these systems are critically dependent on the thermal stability of both isomers. The operational temperature window of a MOST device is limited by the thermal decomposition temperature of its components. Uncontrolled decomposition of NBD can lead to energy loss, system degradation, and the formation of potentially hazardous byproducts. Therefore, a fundamental understanding of the thermal limits and decomposition behavior of NBD is paramount for designing robust and reliable energy storage technologies.

Thermochemistry and Intrinsic Stability

Norbornadiene is a colorless, flammable liquid with a boiling point of approximately 89 °C and a low flash point, indicating its volatility.[4][5][6] While stable under standard ambient conditions, particularly when stabilized with inhibitors like butylated hydroxytoluene (BHT) to prevent polymerization, its stability diminishes at elevated temperatures.[5][7]

The primary thermal event of interest in MOST systems is the desired back-conversion from QC to NBD. However, if the system temperature exceeds the intrinsic stability limit of NBD itself, undesired decomposition pathways are initiated. The principal decomposition route is a retro-Diels-Alder reaction, which is thermally allowed and kinetically favored at higher temperatures.

Thermal Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is not a simple, single-step process. It involves competing isomerization and fragmentation reactions, with the product distribution being highly dependent on conditions such as temperature and pressure.

Primary Decomposition: Retro-Diels-Alder Reaction

The dominant decomposition pathway for NBD at elevated temperatures is a retro-Diels-Alder reaction. This unimolecular fragmentation breaks the molecule into two stable, smaller molecules: cyclopentadiene (C₅H₆) and acetylene (C₂H₂).[8] This reaction is endothermic and represents the reversal of the typical synthesis route for the NBD scaffold.

Isomerization at High Temperatures

In addition to fragmentation, thermal energy can induce isomerization of NBD to other C₇H₈ isomers. Pyrolysis studies conducted in jet-stirred reactors at temperatures ranging from 560 to 1100 K have shown that NBD can rearrange to form toluene and cycloheptatriene.[8] These isomerization pathways compete with the retro-Diels-Alder reaction and become more significant at higher temperatures.

Secondary Decomposition and PAH Formation

The primary decomposition products, particularly the highly reactive cyclopentadiene, do not remain inert. At sustained high temperatures, these fragments undergo a complex series of secondary reactions. These reactions can lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs) such as indene, naphthalene, and phenanthrene, which is a critical consideration for long-term system stability and potential fouling.[8] Kinetic modeling suggests that the formation of indene can proceed via several routes, including the reaction of the cyclopentadienyl radical (C₅H₅) with cyclopentadiene or the reaction of the benzyl radical with acetylene.[8]

Caption: Key thermal and photochemical pathways for this compound.

Kinetics of Thermal Decomposition

Understanding the kinetics of NBD decomposition is crucial for predicting its lifetime and defining safe operating limits. Rate-of-production analysis from pyrolysis studies reveals a two-stage decomposition process:[8]

-

First Stage: This initial phase involves the endothermic isomerization and decomposition of NBD into its primary products (cyclopentadiene, acetylene, toluene, etc.). Sensitivity analysis shows that reactions in this stage have a strong promoting effect on the overall consumption of NBD.[8]

-

Second Stage: This phase is characterized by the pyrolysis and interaction of the first-stage products, leading to the formation of light hydrocarbons and PAHs.

The retro-Diels-Alder reaction is consistently the dominant pathway for NBD consumption at atmospheric and higher pressures.[8] The branching ratio, which describes the relative importance of competing reaction pathways, shows that the formation of cyclopentadiene and acetylene is the major channel, although the contribution from isomerization to cycloheptatriene increases with pressure.[8]

Table 1: Major Products Identified During High-Temperature Pyrolysis of this compound [8]

| Class | Compound Name | Chemical Formula |

| Primary Products | Cyclopentadiene | C₅H₆ |

| Acetylene | C₂H₂ | |

| Isomerization Products | Toluene | C₇H₈ |

| Cycloheptatriene | C₇H₈ | |

| Secondary Products | Indene | C₉H₈ |

| Naphthalene | C₁₀H₈ | |

| Acenaphthylene | C₁₂H₈ | |

| Phenanthrene | C₁₄H₁₀ |

Experimental Methodologies for Characterization

A suite of analytical techniques is required to fully characterize the thermal stability and decomposition of NBD. These methods allow for the determination of decomposition temperatures, reaction enthalpies, and the identification of breakdown products.

Standard Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For NBD, TGA can pinpoint the onset temperature of decomposition, corresponding to the mass loss from the volatilization of decomposition products.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy of decomposition (whether the process is endothermic or exothermic) and to observe phase transitions.

Advanced Pyrolysis Studies

For detailed mechanistic and kinetic insights, more sophisticated setups are employed.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this technique, the sample is rapidly heated (pyrolyzed) in an inert atmosphere. The resulting volatile fragments are then separated by a gas chromatograph and identified by a mass spectrometer. This provides a detailed fingerprint of the decomposition products.

-

Jet-Stirred Reactor (JSR) with Synchrotron Photoionization Mass Spectrometry: As used in detailed kinetic studies, a JSR provides a well-controlled, constant temperature and pressure environment for pyrolysis.[8] Coupling the reactor to advanced analytical methods like synchrotron radiation photoionization molecular-beam mass spectrometry allows for the identification and quantification of a wide range of intermediates and products, enabling the development of detailed kinetic models.[8]

Caption: General experimental workflow for studying NBD thermal decomposition.

Conclusion

The thermal stability of this compound is a critical parameter that governs its utility in advanced applications, most notably in molecular solar thermal energy storage. While the NBD molecule is sufficiently stable for many applications, it undergoes irreversible decomposition at elevated temperatures primarily through a retro-Diels-Alder reaction to form cyclopentadiene and acetylene. Competing isomerization reactions and subsequent secondary reactions leading to PAH formation further complicate its high-temperature behavior. A thorough characterization using a combination of standard thermal analysis and advanced pyrolysis techniques is essential for defining the operational limits of any NBD-based system. Future research focused on substituent effects to enhance the intrinsic thermal stability of the NBD core will be instrumental in advancing the practical implementation of this remarkable energy-storing molecule.

References

- 1. Norbornadiene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Norbornadiene | C7H8 | CID 8473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 121-46-0 [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

The Enduring Legacy of a Strained Diene: A Technical Guide to Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.2.1]hepta-2,5-diene, commonly known as norbornadiene (NBD), is a strained bicyclic hydrocarbon that has captivated the attention of chemists for nearly a century. Its unique structural rigidity and high reactivity have established it as a cornerstone in the study of reaction mechanisms, a versatile building block in synthesis, a dynamic ligand in organometallic chemistry, and a promising molecule for advanced energy storage. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and multifaceted applications of norbornadiene, offering field-proven insights for researchers and professionals. We will explore the causality behind experimental choices, validate protocols, and ground mechanistic claims in authoritative sources.

A Molecule Forged in Theory: Discovery and Historical Context

The conceptual framework for the synthesis of bicyclo[2.2.1]hepta-2,5-diene originates from the seminal work of Otto Diels and Kurt Alder. In 1928, they described a powerful cycloaddition reaction between a conjugated diene and a substituted alkene (a dienophile) to form a cyclohexene derivative.[1] This reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a reliable method for constructing six-membered rings with excellent stereochemical control.[1]

The synthesis of norbornadiene itself is a direct and elegant application of this [4+2] cycloaddition, reacting cyclopentadiene with acetylene.[2][3] While the exact date of its first synthesis is not prominently documented, its existence is a logical extension of the principles laid out by Diels and Alder.

The broader bicyclo[2.2.1]heptane framework, of which norbornadiene is a prominent member, became a critical battleground for one of physical organic chemistry's most significant debates: the nature of the 2-norbornyl cation.[4] The controversy, ignited by the solvolysis studies of Saul Winstein, questioned the existence of "non-classical" carbocations, where charge is delocalized over more than two atoms.[4] This debate spurred decades of research and solidified the importance of the norbornane skeleton in understanding fundamental chemical reactivity.[4]

Synthesis and Characterization: From Dimer to Diene

The primary and most efficient route to norbornadiene is the Diels-Alder reaction between cyclopentadiene and acetylene.[2][3] A critical aspect of this synthesis is the source of cyclopentadiene. Due to its high reactivity, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene (DCPD), at room temperature.[5] Therefore, the synthesis of norbornadiene is typically a two-step process, often performed in a single pot or a continuous flow setup.

Core Synthetic Pathway

Caption: General synthetic scheme for norbornadiene.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized procedure based on established methods.[5][6]

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is slowly added dropwise to a flask containing a high-boiling point solvent (e.g., mineral oil) or through a heated cracking tube maintained at approximately 180-200°C. The lower-boiling cyclopentadiene monomer distills as it is formed.

-

Diels-Alder Reaction: The freshly distilled cyclopentadiene is collected in a cooled flask. This is then transferred to a pressure vessel (autoclave) containing a suitable solvent like acetone or N,N-dimethylformamide (DMF).[6]

-

Acetylene Addition: Acetylene gas is bubbled through the solution or the autoclave is pressurized with acetylene to a pressure typically not less than 1.5 MPa.[6]

-

Reaction Conditions: The mixture is heated to a temperature between 170°C and 230°C for several hours.[6] The causality here is the need to overcome the activation energy for the cycloaddition while managing the pressure from the gaseous acetylene.

-

Purification: After cooling, the reaction mixture is carefully depressurized. The resulting solution is then subjected to fractional distillation to isolate the pure norbornadiene.

Modern advancements have introduced continuous flow chemistry techniques, which allow for the in situ cracking of dicyclopentadiene and immediate reaction with an alkyne derivative in a single, scalable process, often at temperatures around 200°C and elevated pressure.[5]

Characterization and Physical Properties

Norbornadiene is a colorless, flammable liquid with a pungent odor.[2] Its identity and purity are confirmed using standard spectroscopic techniques.

Table 1: Physical and Spectroscopic Properties of Norbornadiene

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ | |

| Molecular Weight | 92.14 g/mol | [2] |

| Boiling Point | 89 °C | [2] |

| Melting Point | -19 °C | [2] |

| Density | 0.906 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.470 | |

| ¹H NMR (CDCl₃) | δ ~6.8 ppm (t, 2H, vinyl), δ ~6.6 ppm (t, 2H, vinyl), δ ~3.6 ppm (t, 2H, bridgehead), δ ~1.4 ppm (t, 2H, bridge) | [7] |

| ¹³C NMR (CDCl₃) | δ ~143 ppm (vinyl), δ ~75 ppm (bridgehead), δ ~51 ppm (bridge) | [8] |

| IR (KBr, cm⁻¹) | ~3060 (C-H, sp²), ~2925-2852 (C-H, sp³), ~1570 (C=C) | [8] |

| Mass Spectrum (EI) | m/z 92 (M⁺), 91 (M⁺-H), 66 (retro-Diels-Alder fragment, C₅H₆⁺) | [8] |

A Molecule of High Potential: Key Applications

The strained double bonds of norbornadiene are the source of its high reactivity and diverse applications, particularly in energy storage and catalysis.

Molecular Solar Thermal (MOST) Energy Storage

One of the most exciting applications of norbornadiene is in Molecular Solar Thermal (MOST) energy storage systems.[5] This technology harnesses a reversible photochemical reaction to capture and store solar energy in chemical bonds, releasing it later as heat on demand.

The core of this application is the photoisomerization of norbornadiene (NBD) to its highly strained valence isomer, quadricyclane (QC), via an intramolecular [2+2] cycloaddition.[2]

Caption: The Norbornadiene-Quadricyclane (NBD-QC) MOST cycle.

Sunlight, particularly in the UV spectrum, drives the conversion of NBD to QC. The quadricyclane molecule stores a significant amount of strain energy (approximately 89 kJ/mol).[2] This stored energy is stable for long periods. The energy can then be released through a catalyzed or thermal back-conversion to NBD, producing a significant increase in temperature.[2]

The primary challenge for unsubstituted norbornadiene is its poor absorption of the solar spectrum.[9] Research is heavily focused on synthesizing NBD derivatives with electron-donating and electron-withdrawing groups to red-shift its absorption into the visible light range, thereby increasing the efficiency of solar energy capture.[9]

A Versatile Player in Organometallic Chemistry

Norbornadiene is a highly effective ligand in organometallic chemistry, capable of coordinating to a metal center as either a two-electron or a four-electron donor.[2] Its ability to be easily displaced makes it a valuable labile ligand for generating reactive catalytic species.

Key Examples of Norbornadiene Metal Complexes:

-

(NBD)Mo(CO)₄: This molybdenum complex serves as a convenient source of the "Mo(CO)₄" fragment.[2]

-

[Rh(NBD)Cl]₂: The rhodium-norbornadiene chloride dimer is a widely used precatalyst in homogeneous catalysis, particularly for reactions like hydrogenation and hydroformylation.[2]

-

Chiral NBD Ligands: Chiral, C₂-symmetric dienes derived from the norbornadiene scaffold have been developed and employed in asymmetric catalysis to achieve high enantioselectivity.[2]

Caption: Role of NBD in forming catalytic precursors.

The rationale for using NBD in these systems is twofold: its chelation to the metal provides stability to the complex for handling and storage, yet the strained double bonds allow for easy displacement by other substrates under reaction conditions, initiating the catalytic cycle.

Dienophile in Diels-Alder Reactions

While NBD is formed from a Diels-Alder reaction, it can also act as a dienophile itself, reacting with other dienes. This reactivity allows for the construction of complex polycyclic frameworks.[8] Its rigid structure provides a predictable stereochemical outcome in these cycloadditions, making it a useful tool in multi-step organic synthesis.

Conclusion and Future Outlook

From its theoretical origins in the groundbreaking work of Diels and Alder to its central role in modern energy research, bicyclo[2.2.1]hepta-2,5-diene has proven to be a molecule of remarkable versatility and enduring significance. Its strained, reactive nature, once a subject of fundamental academic debate, is now being harnessed to address contemporary challenges in sustainable energy. For the synthetic chemist, it remains a valuable building block and a versatile ligand for catalysis. As research into molecular solar thermal systems intensifies, the development of new, functionalized norbornadiene derivatives will undoubtedly accelerate, further cementing the legacy of this fascinating bicyclic diene.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Norbornadiene - Wikipedia [en.wikipedia.org]

- 3. 2,5-Norbornadiene synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Scalable Synthesis of Norbornadienes - ChemistryViews [chemistryviews.org]

- 6. CN100543001C - The preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound(121-46-0) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

Methodological & Application

using 2,5-Norbornadiene as a ligand in transition metal catalysis

An Application Guide to 2,5-Norbornadiene in Transition Metal Catalysis

Introduction: The Unique Appeal of a Strained Diene

In the intricate world of transition metal catalysis, the performance of a catalytic system is profoundly influenced by the choice of ligands. These molecular scaffolds, bound to a central metal atom, dictate the catalyst's reactivity, selectivity, and stability. Among the vast arsenal of available ligands, this compound (NBD), a bicyclic hydrocarbon, holds a special place.[1][2] Its distinction arises from a unique combination of structural rigidity and electronic properties.

NBD's strained bicyclo[2.2.1]hepta-2,5-diene framework, featuring two non-conjugated double bonds, makes it an excellent bidentate ligand, capable of donating four electrons to a metal center.[1] Crucially, the rigid structure prevents facile isomerization, which ensures the catalytic complex maintains its structural integrity under demanding reaction conditions. This inherent stability and predictable coordination behavior have established NBD and its derivatives as indispensable tools in homogeneous catalysis, enabling a wide array of chemical transformations from complex cycloadditions to stereoselective synthesis.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of NBD's applications, complete with actionable protocols and an exploration of the mechanistic principles that underpin its utility.

Section 1: Synthesis and Handling of Norbornadiene-Metal Complexes

The foundation of using NBD in catalysis is the preparation of its metal complexes. These are often stable, isolable compounds that serve as pre-catalysts, activated under reaction conditions. Rhodium complexes of NBD, in particular, are workhorses in the field and serve as excellent examples for synthetic protocols.

Protocol 1.1: Synthesis of Chloro(norbornadiene)rhodium(I) Dimer ([RhCl(NBD)]₂)

This protocol outlines the synthesis of a common and versatile Rh(I) pre-catalyst. The procedure involves the reduction of Rh(III) to Rh(I) by an alcohol solvent in the presence of the NBD ligand.

Causality: The choice of an alcohol like ethanol or isopropanol is critical; it acts as both the solvent and the reducing agent for the RhCl₃ hydrate. NBD serves as the stabilizing ligand for the resulting Rh(I) species, coordinating to form the stable dimeric complex.

Workflow for [RhCl(NBD)]₂ Synthesis

Caption: Workflow for the synthesis of [RhCl(NBD)]₂.

Step-by-Step Protocol: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

-

Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add rhodium(III) chloride hydrate (1.0 g).

-

Reagent Addition: Add degassed ethanol (30 mL) followed by this compound (3.0 mL). The mass ratio of rhodium trichloride hydrate to norbornadiene is typically in the range of 1:3 to 1:6.[3]

-

Reflux: Heat the resulting mixture to reflux (approximately 75-85 °C).[3] The color of the solution will gradually change. Continue refluxing for 1-3 hours.[3]

-

Isolation: After the reaction period, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation of the product.

-

Filtration and Washing: Collect the yellow-orange solid by filtration under inert atmosphere. Wash the solid with a small amount of cold, degassed ethanol and then with diethyl ether.

-

Drying: Dry the product under vacuum to yield the chloro(norbornadiene)rhodium(I) dimer.

Self-Validation: The product should be a yellow-orange crystalline solid. Characterization via ¹H NMR spectroscopy should show characteristic peaks for the coordinated NBD ligand. The complex is typically used without further purification in subsequent catalytic reactions.

Section 2: Core Applications in Catalysis

NBD-metal complexes are versatile catalysts for a range of important organic transformations. Their utility stems from the ability of the NBD ligand to both stabilize the metal center and be readily displaced by substrates, initiating the catalytic cycle.

Cycloaddition Reactions

Metal catalysts provide pathways for highly selective cycloaddition reactions by complexing with unsaturated molecules, thereby modifying their reactivity.[4] NBD is a frequent participant in these transformations, acting as either a ligand or a substrate.

[2+2+2] Cycloadditions: This reaction is a powerful tool for constructing six-membered rings. Nickel-catalyzed cycloadditions between norbornadienes and benzocyclobutanones, for instance, can generate complex scaffolds with four stereocenters in a single step.[5][6]

Catalytic Cycle for Ni-Catalyzed [2+2+2] Cycloaddition

Caption: Generalized cycle for a [2+2+2] cycloaddition.

[4+2+2] Cycloadditions: Cobalt-based catalytic systems are effective for the [4+2+2] cycloaddition of norbornadienes with 1,3-butadienes, producing eight-membered ring systems in excellent yields.[7][8] These reactions often require a bimetallic catalyst with a bisphosphine ligand.[7]

Asymmetric Catalysis with Chiral NBD Ligands